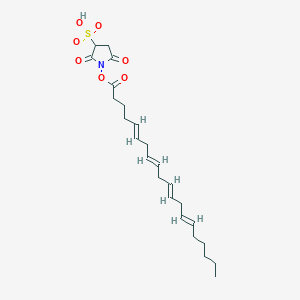![molecular formula C22H18N2O6S B12930701 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine CAS No. 827303-18-4](/img/structure/B12930701.png)
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine is a heterocyclic aromatic compound with the molecular formula C22H18N2O6S and a molecular weight of 438.45 g/mol . This compound is part of the acridine family, known for its broad spectrum of biological activities and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine typically involves the reaction of 2,7-dimethoxyacridine with 4-nitrobenzylsulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures, including NMR, HPLC, and LC-MS analyses .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,7-Dimethoxy-9-((4-aminobenzyl)sulfonyl)acridine.
Reduction: 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfanyl)acridine.
Substitution: Various substituted acridines depending on the nucleophile used.
Scientific Research Applications
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfinyl)acridine: Similar structure but with a sulfinyl group instead of a sulfonyl group.
2,7-Dimethoxy-9-((4-aminobenzyl)sulfonyl)acridine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitrobenzylsulfonyl groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
827303-18-4 |
|---|---|
Molecular Formula |
C22H18N2O6S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2,7-dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine |
InChI |
InChI=1S/C22H18N2O6S/c1-29-16-7-9-20-18(11-16)22(19-12-17(30-2)8-10-21(19)23-20)31(27,28)13-14-3-5-15(6-4-14)24(25)26/h3-12H,13H2,1-2H3 |
InChI Key |
NLVWEJNTBSZBHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)](/img/structure/B12930626.png)
![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B12930648.png)
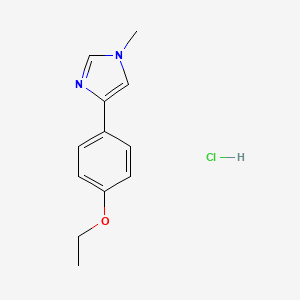
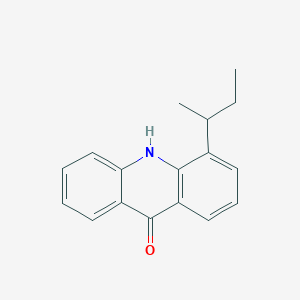
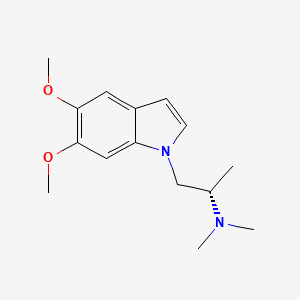
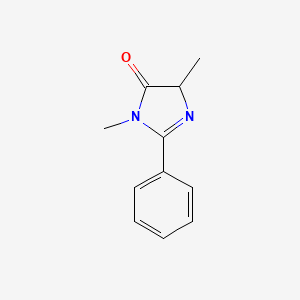
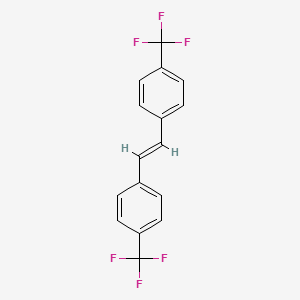
![trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)
![4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid](/img/structure/B12930698.png)

![3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)
